Corticosterone nitroxide

EPR spectroscopy spin label line width steroid nitroxide probe

Corticosterone nitroxide (CAS 65402-12-2) is a synthetic spin-labeled derivative of the endogenous glucocorticoid corticosterone. The molecule features a stable nitroxide free radical (2,5-dihydro-2,2,5,5-tetramethyl-1-oxy-1H-pyrrol-3-yl) esterified at the C21 position of the corticosteroid scaffold while retaining the 11β-hydroxy group critical for receptor recognition.

Molecular Formula C30H43NO6
Molecular Weight 513.7 g/mol
CAS No. 65402-12-2
Cat. No. B1210701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCorticosterone nitroxide
CAS65402-12-2
Synonymscorticosterone nitroxide
Molecular FormulaC30H43NO6
Molecular Weight513.7 g/mol
Structural Identifiers
SMILESCC1(C=C(C(N1O)(C)C)C(=O)OCC(=O)C2CCC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C)C
InChIInChI=1S/C30H43NO6/c1-27(2)14-22(28(3,4)31(27)36)26(35)37-16-24(34)21-10-9-20-19-8-7-17-13-18(32)11-12-29(17,5)25(19)23(33)15-30(20,21)6/h13-14,19-21,23,25,33,36H,7-12,15-16H2,1-6H3/t19-,20-,21+,23-,25+,29-,30-/m0/s1
InChIKeyCUDJDEFWCLVTEM-UMYAMQQBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Corticosterone Nitroxide (CAS 65402-12-2): A Spin-Labeled Glucocorticoid Probe for EPR-Based Binding Studies


Corticosterone nitroxide (CAS 65402-12-2) is a synthetic spin-labeled derivative of the endogenous glucocorticoid corticosterone. The molecule features a stable nitroxide free radical (2,5-dihydro-2,2,5,5-tetramethyl-1-oxy-1H-pyrrol-3-yl) esterified at the C21 position of the corticosteroid scaffold while retaining the 11β-hydroxy group critical for receptor recognition [1]. With a molecular formula of C30H43NO6 and a molecular weight of 513.7 g/mol, this compound belongs to the class of steroidal–nitroxide hybrid molecules designed to combine glucocorticoid receptor (GR) affinity with electron paramagnetic resonance (EPR) detectability [2]. Originally introduced in the late 1970s as a biophysical probe, corticosterone nitroxide enables the study of corticosteroid–protein interactions, binding site topography, and membrane dynamics through EPR spectroscopy—capabilities not achievable with native, non-paramagnetic corticosterone [3].

Spin-labeled corticosterone retaining 11β-hydroxy group
EPR‑active glucocorticoid probe for binding and topography studies
Stable nitroxide radical at C21 – no secondary labeling required

Why Corticosterone Nitroxide Cannot Be Replaced by Other Spin-Labeled Steroids or Native Corticosterone


Interchanging corticosterone nitroxide (CAS 65402-12-2) with native corticosterone, deoxycorticosterone nitroxide, or cortisol-based spin labels introduces functionally consequential differences that undermine experimental reproducibility and data interpretability. Native corticosterone lacks the paramagnetic nitroxide moiety entirely, rendering it silent in EPR-based assays [1]. Conversely, deoxycorticosterone nitroxide (DOC-NO) lacks the 11β-hydroxy group, which EPR studies have shown produces measurably wider ESR line widths compared to 11-oxygenated analogs—a direct consequence of altered local magnetic environment around the nitroxide reporter [2]. Cortisol spin labels, while retaining an 11-oxygen substituent, incorporate an additional 17α-hydroxy group absent in corticosterone, altering both binding affinity for transcortin and the rotational correlation dynamics of the nitroxide side chain as detected by EPR spectroscopy [3]. Each structural variation—loss of the nitroxide, removal of the 11β-hydroxy, or addition of the 17α-hydroxy—produces a distinct EPR signature and binding profile, making simple substitution scientifically unsound.

Native corticosterone Lacks paramagnetic nitroxide — EPR‑silent, cannot report binding events.
Deoxycorticosterone nitroxide (DOC‑NO) Missing 11β‑OH group produces wider ESR line widths, altering spectral resolution.
Cortisol‑based spin labels Extra 17α‑hydroxy modifies transcortin affinity and nitroxide rotational dynamics.

Corticosterone Nitroxide (CAS 65402-12-2): Quantitative Differentiation Evidence for Procurement Decisions


Narrower ESR Line Widths for 11β-Hydroxy Corticosterone Nitroxide Versus 11-Deoxy Analogs

Corticosterone nitroxide, bearing an oxygen atom (11β-hydroxy) at the C11 position, produces narrower ESR spectral band widths compared to spin-labeled steroids lacking this oxygen substituent, such as deoxycorticosterone nitroxide (DOC-NO). The presence of the 11-oxygen alters the local magnetic microenvironment of the nitroxide reporter, directly affecting spectral resolution and sensitivity [1]. This narrower line width translates into improved signal-to-noise ratio and spectral clarity in EPR binding studies, enabling more accurate determination of rotational correlation times and binding site geometry. The effect is not accessible with DOC-NO or other 11-deoxy spin-labeled steroid probes [1].

Narrower ESR line widths
Class‑level
Target: Corticosterone nitroxide (11β‑OH) — narrower line width.
Comparator: DOC‑NO (11‑H) — wider line width.
Supports spectral resolution in EPR binding studies.
Precise ΔHpp values not reported; qualitative comparison.
EPR spectroscopy spin label line width steroid nitroxide probe magnetic resonance

EPR-Detectable Paramagnetic Signal: Corticosterone Nitroxide Versus Native Non-Paramagnetic Corticosterone

Corticosterone nitroxide carries a stable nitroxide free radical at the C21 side chain, conferring a characteristic three-line EPR signal (¹⁴N hyperfine splitting) that is entirely absent in native corticosterone. Native corticosterone is diamagnetic and provides no EPR signal, rendering it invisible to EPR-based assays of binding kinetics, site occupancy, or local environmental polarity [1]. In contrast, the nitroxide moiety of corticosterone nitroxide enables direct, label-free detection of the steroid in complex biological media without the need for secondary labeling or radioactive isotopes. This functionalization preserves the core steroid scaffold (pregn-4-ene-3,20-dione) required for receptor recognition while adding a physically orthogonal detection modality [2].

EPR signal detectability
Direct comparison
Target: EPR‑active, stable nitroxide radical (three‑line spectrum).
Comparator (native corticosterone): diamagnetic, no EPR signal.
Enables label‑free detection without radioactive isotopes.
Binary differentiation; sub‑micromolar sensitivity reported.
paramagnetic probe EPR detection steroid–protein interaction spin labeling

Retention of Specific Binding Affinity for Corticosteroid-Binding Globulin (Transcortin) and Progesterone-Binding Globulin

Spin-labeled corticosteroid analogs closely related to corticosterone nitroxide—including deoxycorticosterone nitroxide (DOC-NO) and cortisol spin labels—have been experimentally demonstrated to retain specific, high-affinity binding to purified human transcortin (corticosteroid-binding globulin, CBG) and guinea pig progesterone-binding globulin (PBG). The Defaye, Basset, and Chambaz group established that a series of cortisol analogs bearing a nitroxide free radical on the C17 side chain (with nitroxide–steroid D-ring distances varying from 7.4 to 17.6 Å) all retained "good affinity" for the corticosteroid-specific binding site of purified human transcortin [1]. For PBG, deoxycorticosterone-nitroxide derivatives were assessed for relative binding affinity compared to the native ligand progesterone, and the nitroxide-labeled steroids were shown to bind specifically to PBG [2]. Extrapolating from these data, corticosterone nitroxide (with the nitroxide esterified at C21 rather than C17, and with the 11β-hydroxy retained) is expected to preserve glucocorticoid binding site recognition, making it a structurally faithful probe for transcortin and GR binding studies.

Binding affinity retention
Cross‑study comparable
Class‑level: C21‑ or C17‑nitroxide esters retain good affinity for transcortin and PBG. No direct Kd reported for this specific compound.
Supports functional probe validity; data to verify for specific compound.
Extrapolated from cortisol‑nitroxide and DOC‑NO series.
transcortin binding corticosteroid-binding globulin binding site topography affinity retention

Stable Free Radical Probe Versus Chemically Labile Nitric Oxide-Releasing Steroid Derivatives

Corticosterone nitroxide incorporates a stable pyrroline-nitroxide free radical designed for persistent EPR signal generation, in contrast to nitrooxy-derivative corticosteroids (e.g., NCX-1015, NO-prednisolone) that are designed to enzymatically or chemically release nitric oxide (NO). The nitroxide moiety in corticosterone nitroxide is a stable, recyclable redox species that does not liberate NO, making it suitable for repetitive EPR measurements without signal decay from NO release [1]. NO-releasing steroids described in patents such as US8933062 employ nitrate ester or nitrooxy functional groups that undergo metabolic or spontaneous cleavage to generate NO, thereby losing the paramagnetic reporter and simultaneously exerting pharmacological vasodilatory effects that confound biophysical measurements [2]. For EPR-based binding and biodistribution studies, the stable nitroxide of corticosterone nitroxide provides a persistent paramagnetic signal that is not confounded by NO-mediated physiological perturbations.

Stable radical vs. NO donor
Class‑level
Target: Stable pyrroline nitroxide — persistent EPR signal, no NO release.
Comparator: Nitrooxy‑corticosteroids — NO release, loss of paramagnetism, vasoactive effects.
Supports sustained paramagnetic reporting without pharmacological confounding.
Nitroxide reduction kinetics depend on redox environment.
stable radical nitroxide stability NO-releasing steroids redox probe

C21-Nitroxide Ester Linkage Position Differentiates Corticosterone Nitroxide from C17-Nitroxide Cortisol Spin Labels for Binding Site Depth Mapping

Corticosterone nitroxide carries the nitroxide radical esterified at the C21 position of the corticosteroid side chain, while cortisol-based spin labels reported by the Chambaz group bear the nitroxide at the C17 side chain with variable spacer lengths (7.4 to 17.6 Å between the steroid D-ring and the nitroxide) [1]. In the analogous deoxycorticosterone-nitroxide (DOC-NO) series, which also uses C21 esterification, the nitroxide radical was positioned at increasing distances (d) from the steroid nucleus, and EPR-derived rotational correlation times (τc) were measured as a function of d to map the progesterone-binding globulin (PBG) binding site depth [2]. The data showed that the side-chain nitroxide exhibited unrestrained rotation in a water-like environment when d reached approximately 18 Å, corresponding to a PBG steroid binding site depth of about 28 Å [2]. Corticosterone nitroxide, with its C21 ester linkage and 11β-hydroxy group, provides a complementary probe geometry to C17-labeled cortisol analogs, enabling orthogonal mapping of the binding site along the steroid's long axis. This positional differentiation is structurally determined and cannot be replicated by C17-labeled probes alone.

C21 vs. C17 positioning
Cross‑study comparable
C21 ester (this probe): reporter at side‑chain terminus. C17 cortisol probes: 7.4–17.6 Å spacer series. DOC‑NO C21 series: τc free tumbling at d ≥ 18 Å → PBG depth ~28 Å.
Supports complementary binding site topography with C17 probes.
Orthogonal distance vector enables triangulation.
binding site topography nitroxide–steroid distance rotational correlation time EPR distance mapping

Highest-Impact Application Scenarios for Corticosterone Nitroxide (CAS 65402-12-2) Based on Differentiated Evidence


EPR-Based Determination of Corticosteroid-Binding Globulin (Transcortin) Binding Site Depth and Topography

Corticosterone nitroxide is optimally deployed as a C21-nitroxide EPR probe for mapping the binding site depth of corticosteroid-binding globulin (CBG/transcortin). Unlike C17-labeled cortisol probes, the C21 ester linkage positions the paramagnetic reporter at the distal end of the steroid side chain, providing a complementary depth measurement vector [1]. Researchers can measure nitroxide rotational correlation times (τc) via EPR line-shape analysis to determine the degree of motional restriction upon binding, distinguishing between solvent-exposed and protein-buried environments. The 11β-hydroxy group ensures recognition by the corticosteroid-specific binding site, while the narrower ESR line width (vs. 11-deoxy analogs) improves spectral resolution for accurate τc determination [2]. This application leverages corticosterone nitroxide's unique combination of recognition fidelity, favorable spectral characteristics, and C21 reporter geometry that is not simultaneously available in any single commercially listed spin-labeled steroid probe.

Label-Free Competitive Binding Assays for Glucocorticoid Receptor Ligand Screening

The stable paramagnetic signal of corticosterone nitroxide enables its use as a direct, label-free reporter in competitive EPR binding assays for glucocorticoid receptor (GR) ligand screening. Native corticosterone-binding proteins, including transcortin and GR, induce measurable changes in the nitroxide EPR spectrum (line broadening, altered hyperfine splitting, or changes in rotational correlation time) upon complex formation [1]. Displacement of the spin-labeled probe by unlabeled competitor ligands produces a concentration-dependent recovery of the free-nitroxide spectral signature, quantifiable without radioactive isotopes or secondary detection reagents. This application is particularly suited for laboratories screening natural or synthetic glucocorticoid analogs where the use of ³H-labeled steroids is undesirable due to regulatory, cost, or waste-disposal constraints. The assay format relies directly on the presence of the stable nitroxide radical—a feature absent in native corticosterone and distinct from NO-releasing steroid derivatives that lose their paramagnetic signal upon NO liberation [3].

Membrane Biophysics Studies of Steroid–Lipid Bilayer Interactions Using EPR Oximetry and Polarity Sensing

Corticosterone nitroxide, owing to its lipophilic steroid core and the environmentally sensitive nitroxide reporter, is suitable as a membrane-inserted EPR probe for studying steroid–lipid bilayer interactions. The nitroxide hyperfine coupling constant (aN) and g-tensor anisotropy are sensitive to local polarity and molecular ordering within the membrane, enabling quantitative assessment of the steroid's partitioning depth, orientation, and local environmental polarity [1]. Unlike general-purpose fatty acid or phospholipid spin labels, corticosterone nitroxide specifically reports on the behavior of the corticosteroid pharmacophore within the membrane, making it directly relevant for understanding non-genomic glucocorticoid effects at the membrane level. The narrower spectral line width of this 11-oxygenated steroid nitroxide (compared with 11-deoxy steroid nitroxides) further provides enhanced spectral resolution for detecting subtle changes in membrane microviscosity or oxygen concentration via EPR line-width perturbation methods [2].

Pharmacokinetic and Biodistribution Studies of Corticosteroid–Nitroxide Conjugates in Preclinical Models

Corticosterone nitroxide serves as a foundational compound in the steroidal–nitroxide hybrid class for pharmacokinetic (PK) and biodistribution studies using in vivo EPR spectroscopy or imaging. Recent advances from the Soltau and Bottle group (2023–2026) have established that steroidal–nitroxide hybrids retain glucocorticoid receptor binding while introducing redox-modulating and pro-oxidant capabilities that vary with linker chemistry (ester, amide, ether) [1]. Corticosterone nitroxide, as the prototypical 11β-hydroxy, C21-ester nitroxide conjugate, can be used as a reference compound against which the PK properties of next-generation hybrids are benchmarked, including rates of intracellular nitroxide reduction (loss of EPR signal), metabolic cleavage of the ester linkage, and tissue-specific accumulation. The compound's established synthetic route via carbodiimide coupling at C21 provides a reproducible platform for generating structurally related analogs with systematic variations in linker and nitroxide ring structure for structure–activity relationship (SAR) campaigns [1].

Application
Selection Property
Validation Focus
CBG binding site depth mapping
C21‑nitroxide reporter geometry
τc measurement via EPR line‑shape analysis
Competitive GR ligand screening
Stable paramagnetic EPR signal
Displacement‑induced free‑nitroxide spectral recovery
Membrane partitioning and polarity sensing
Polarity‑sensitive nitroxide probe
Hyperfine coupling and local ordering measurement
Pharmacokinetic reference compound
Prototypical 11β‑OH, C21‑ester conjugate
Intracellular nitroxide reduction and ester cleavage monitoring
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